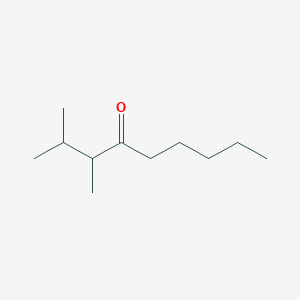![molecular formula C13H14N4O2S2 B13999566 6,8-Dimethyl-3-(phenylhydrazinylidene)-2,4-dithia-6,8-diazabicyclo[3.2.2]nonane-7,9-dione CAS No. 81411-29-2](/img/structure/B13999566.png)
6,8-Dimethyl-3-(phenylhydrazinylidene)-2,4-dithia-6,8-diazabicyclo[3.2.2]nonane-7,9-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,8-Dimethyl-3-(phenylhydrazinylidene)-2,4-dithia-6,8-diazabicyclo[322]nonane-7,9-dione is a complex organic compound featuring a bicyclic structure with multiple functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dimethyl-3-(phenylhydrazinylidene)-2,4-dithia-6,8-diazabicyclo[3.2.2]nonane-7,9-dione typically involves multi-step organic reactions. One common approach includes the condensation of a phenylhydrazine derivative with a suitable diketone, followed by cyclization and introduction of sulfur atoms through thiation reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to handle the complex reaction steps.
Analyse Chemischer Reaktionen
Types of Reactions
6,8-Dimethyl-3-(phenylhydrazinylidene)-2,4-dithia-6,8-diazabicyclo[3.2.2]nonane-7,9-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Functional groups on the compound can be replaced with other groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6,8-Dimethyl-3-(phenylhydrazinylidene)-2,4-dithia-6,8-diazabicyclo[3.2.2]nonane-7,9-dione has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and studying enzyme interactions.
Industry: It can be used in the production of advanced materials with specific properties, such as polymers and catalysts
Wirkmechanismus
The mechanism by which 6,8-Dimethyl-3-(phenylhydrazinylidene)-2,4-dithia-6,8-diazabicyclo[3.2.2]nonane-7,9-dione exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may act by binding to these targets and modulating their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 9-oxa-3,7-dithiabicyclo[3.3.1]nonane
- 9-oxa-3-selena-7-thiabicyclo[3.3.1]nonane
Uniqueness
6,8-Dimethyl-3-(phenylhydrazinylidene)-2,4-dithia-6,8-diazabicyclo[3.2.2]nonane-7,9-dione is unique due to its specific bicyclic structure and the presence of both sulfur and nitrogen atoms within the ring system. This combination of features imparts distinct chemical properties and reactivity compared to other similar compounds .
Eigenschaften
CAS-Nummer |
81411-29-2 |
|---|---|
Molekularformel |
C13H14N4O2S2 |
Molekulargewicht |
322.4 g/mol |
IUPAC-Name |
6,8-dimethyl-3-(phenylhydrazinylidene)-2,4-dithia-6,8-diazabicyclo[3.2.2]nonane-7,9-dione |
InChI |
InChI=1S/C13H14N4O2S2/c1-16-9(18)12-17(2)10(19)11(16)20-13(21-12)15-14-8-6-4-3-5-7-8/h3-7,11-12,14H,1-2H3 |
InChI-Schlüssel |
VYVAFSCPCUEYGO-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2C(=O)N(C(C1=O)SC(=NNC3=CC=CC=C3)S2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


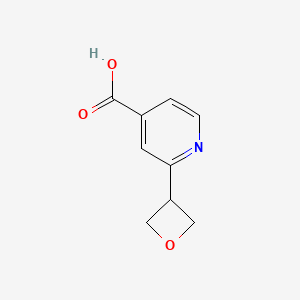


![Diethyl[(3,4-dimethylphenyl)amino]propanedioate](/img/structure/B13999499.png)
![1-Benzyl-2-(methylsulfanyl)-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B13999504.png)
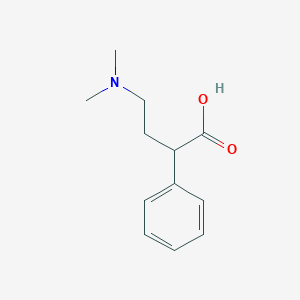
![(Acetylamino)[3-(4-fluorophenyl)-3-oxopropyl]propanedioic acid](/img/structure/B13999509.png)
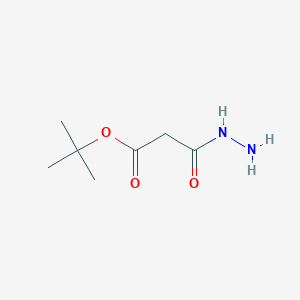
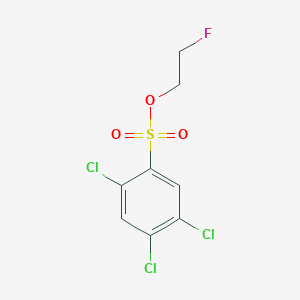
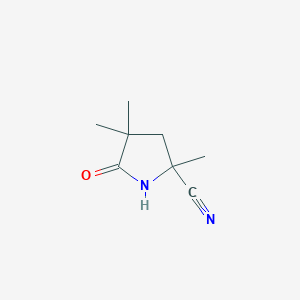
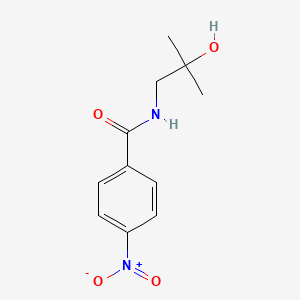
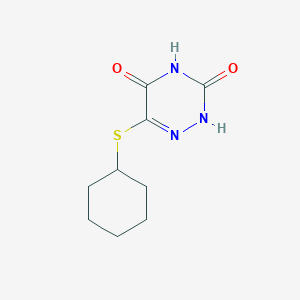
![tert-Butyl (1-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)ethyl)carbamate](/img/structure/B13999538.png)
